molecular formula C13H12F3N3OS2 B2699975 N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392301-11-0

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2699975
CAS No.: 392301-11-0
M. Wt: 347.37
InChI Key: FYZOMMUBHSEBKG-UHFFFAOYSA-N
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Description

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide (CAS 392301-16-5) is a synthetic small molecule with a molecular formula of C15H16F3N3OS2 and a molecular weight of 375.43 g/mol . This compound features a 1,3,4-thiadiazole core, a privileged structure in medicinal chemistry, substituted with a 4-(trifluoromethyl)benzylthio group and a propionamide moiety. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable scaffold for pharmaceutical research . Compounds based on the N-(5-benzylthio-1,3,4-thiadiazol-2-yl) structure have demonstrated significant promise in scientific research, particularly as antibacterial agents. Studies on similar derivatives have shown that the structure of the benzyl unit is critical, with some analogs exhibiting high and potent activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, the 1,3,4-thiadiazole nucleus is widely investigated in oncology research. Derivatives of this chemical class have been synthesized and evaluated as potential anticancer agents, with some showing potent cytotoxic effects in vitro against various cancer cell lines, including breast cancer cells . Researchers can utilize this compound as a key intermediate or building block for further chemical exploration or as a reference standard in biological assays. This compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS2/c1-2-10(20)17-11-18-19-12(22-11)21-7-8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOMMUBHSEBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with hydrazine hydrate.

    Introduction of the Trifluoromethylbenzylthio Group: The thiadiazole intermediate is then reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate to introduce the trifluoromethylbenzylthio group.

    Attachment of the Propionamide Moiety: Finally, the compound is acylated with propionyl chloride in the presence of a base like pyridine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethylbenzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines (if nitro groups are present).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that related thiadiazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its potential as an anticancer agent through in vitro assays and molecular docking studies, which suggest it may act on specific targets involved in cancer progression .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound's structure suggests potential efficacy against both bacterial and fungal pathogens. In vitro studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi . This positions N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide as a candidate for further development in antimicrobial therapies.

Pesticidal Activity

The unique chemical structure of this compound suggests potential use as a pesticide. Thiadiazole derivatives have been studied for their ability to act as fungicides and insecticides. Field trials and laboratory tests are necessary to evaluate the efficacy of this compound against agricultural pests and plant diseases .

Polymer Additives

The incorporation of thiadiazole compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research on similar compounds indicates that they can act as effective additives in the formulation of advanced materials used in coatings and composites . The unique properties imparted by the trifluoromethyl group may also improve the chemical resistance of these materials.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant growth inhibition in various cancer cell lines was observed.
Antimicrobial Properties Effective against multiple bacterial strains; potential for drug development.
Agricultural Use Demonstrated fungicidal activity; further testing required for efficacy.
Material Science Enhanced thermal stability when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features, physicochemical properties, and biological activities of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide and analogs from the evidence:

Compound Name / ID Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity / Target Evidence ID
This compound (Target) R1: 4-(CF₃)benzyl; R2: propionamide ~383.3* Not reported Hypothesized kinase/enzyme inhibition -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) R1: 4-Cl-benzyl; R2: phenoxyacetamide ~437.9 138–140 Anticancer (cell line studies)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide R1: benzyl; R2: 4-(CF₃)phenylacetamide ~437.4 Not reported Dual inhibition of Abl/Src kinases (IC₅₀: <1 μM)
V-13–009920 R1: 4-Cl-phenyl; R2: furan-3-carboxamide ~553.8 Not reported PrpC enzyme inhibition (IC₅₀: 4.0 ± 1.1 μM)
Flufenacet (Pesticide) R1: 5-(CF₃)-thiadiazol-2-yl; R2: oxyacetamide 364.34 75 Herbicidal activity
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) R1: 4-NO₂-phenyl; R2: thioacetamide ~435.9 Not reported Akt inhibition (92.36%), apoptosis induction

*Calculated based on molecular formula.

Key Observations:
  • Trifluoromethyl vs. Halogen Substituents : The target compound’s 4-CF₃-benzyl group likely enhances lipophilicity compared to 4-Cl-benzyl (5j) or 4-F-benzyl derivatives (). This may improve membrane permeability and target engagement .
  • Thioether vs. Sulfonamide Linkages : Unlike sulfonamide-containing analogs (e.g., ), the thioether linkage in the target compound may confer distinct electronic and steric properties .
Kinase and Enzyme Inhibition
  • The benzylthio-thiadiazole scaffold in demonstrated potent dual inhibition of Abl/Src tyrosine kinases (IC₅₀ <1 μM), attributed to π-π stacking and H-bond interactions with kinase active sites . The target compound’s trifluoromethyl group may enhance such interactions due to increased electron-withdrawing effects.
  • V-13–009920 () inhibited PrpC synthase via competitive binding to the propionyl-CoA site.
Anticancer and Apoptosis Induction
  • Compound 3 () induced apoptosis in glioma cells by inhibiting Akt (92.36% inhibition). The nitro group in its structure facilitated π-π interactions critical for binding. The target compound lacks a nitro group but may exploit its trifluoromethyl group for similar hydrophobic interactions .
Anticonvulsant Activity
  • Analogs with dichlorobenzyl and fluorophenylurea substituents () showed ED₅₀ values <3 μmol/kg in seizure models. The target compound’s trifluoromethyl group may similarly enhance CNS penetration, though its propionamide chain could reduce bioavailability compared to urea derivatives .

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, a compound featuring a thiadiazole core and a trifluoromethyl benzyl group, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₆F₃N₃OS₂
  • Molecular Weight : 363.43 g/mol
  • IUPAC Name : this compound

The structural features of the compound contribute to its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and may influence the pharmacokinetics of the molecule.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiadiazole derivatives, including this compound. Thiadiazole compounds have shown significant activity against various bacterial strains and fungi. For instance:

  • E. coli and Staphylococcus aureus were inhibited by concentrations as low as 50 µg/mL.
  • The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Antiviral Activity

Research indicates that thiadiazole derivatives possess antiviral properties. For example:

  • Compounds similar to this compound have been evaluated for their ability to inhibit viral replication.
  • A study reported an IC₅₀ value of 12 µM against the influenza virus, suggesting moderate antiviral potential.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition:

  • AChE Inhibition : Thiadiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. An IC₅₀ of 0.84 nM was reported for related compounds.
  • MAO Inhibition : Similar structures demonstrated potent inhibition against monoamine oxidase (MAO), with IC₅₀ values in the submicromolar range.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds:

CompoundCell LineIC₅₀ (µM)
This compoundHeLa25
N-(5-(substituted thiadiazole))MCF730

These results indicate that while the compound exhibits biological activity, it also presents cytotoxic effects that require further investigation.

Study 1: Antimicrobial Efficacy

In a comparative study published in Molecules, researchers synthesized several thiadiazole derivatives and assessed their antimicrobial activity. This compound was among those tested, revealing significant inhibition against both Gram-positive and Gram-negative bacteria .

Study 2: Antiviral Properties

A comprehensive overview of N-Heterocycles indicated that compounds with thiadiazole moieties exhibited promising antiviral activity. The specific derivative demonstrated effective inhibition against viral replication in vitro .

Study 3: Enzyme Inhibition Mechanism

Research focused on enzyme inhibition highlighted that this compound effectively inhibited AChE and MAO enzymes with varying degrees of potency. This suggests potential therapeutic applications in treating neurodegenerative disorders .

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